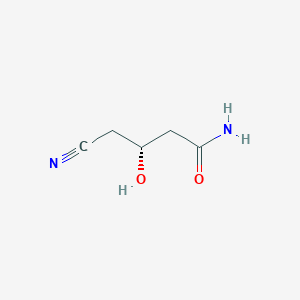
Ethylene bis(2-bromoisobutyrate)
Overview
Description
Ethylene bis(2-bromoisobutyrate) is a chemical compound with the molecular formula C10H16Br2O4 and a molecular weight of 360.04 g/mol . It is commonly used as a difunctional initiator in atom transfer radical polymerization (ATRP) for the creation of well-defined polymers . This compound is known for its ability to initiate polymerization reactions, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Ethylene bis(2-bromoisobutyrate), also known as 2f-BiB, is primarily used as a difunctional initiator . Its main targets are the monomers in a polymerization reaction. It initiates the polymerization process by reacting with the monomers and forming a bond with them.
Mode of Action
As an initiator, Ethylene bis(2-bromoisobutyrate) plays a crucial role in Atom Transfer Radical Polymerization (ATRP) processes . It reacts with the monomers, initiating a chain reaction that leads to the formation of polymers. The compound’s two functional groups allow it to react with two monomers, leading to the creation of difunctional polymers .
Biochemical Pathways
The primary biochemical pathway involved in the action of Ethylene bis(2-bromoisobutyrate) is the polymerization process . This process involves a series of reactions that convert monomers into polymers. The compound acts as an initiator, starting the chain reaction that leads to the formation of the polymer .
Result of Action
The primary result of the action of Ethylene bis(2-bromoisobutyrate) is the formation of difunctional polymers . These polymers have a wide range of applications, including the creation of biodegradable polymers and polymers that adhere to gold surfaces .
Biochemical Analysis
Biochemical Properties
As an ATRP initiator, it may interact with various enzymes and proteins involved in polymerization reactions . Specific interactions with biomolecules have not been reported in the literature.
Cellular Effects
Given its role in ATRP, it may influence cellular processes related to polymer synthesis and degradation .
Molecular Mechanism
The molecular mechanism of Ethylene bis(2-bromoisobutyrate) is primarily related to its role as an ATRP initiator. In ATRP, it can initiate the controlled radical polymerization of various monomers, leading to the formation of polymers with predetermined molecular weights and narrow molecular weight distributions .
Temporal Effects in Laboratory Settings
As an ATRP initiator, it is likely stable under the conditions used for polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene bis(2-bromoisobutyrate) is typically synthesized through the esterification of ethylene glycol with α-bromoisobutyryl bromide . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually kept in an ice bath to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of ethylene bis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the careful addition of α-bromoisobutyryl bromide to ethylene glycol under controlled temperature conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethylene bis(2-bromoisobutyrate) primarily undergoes nucleophilic substitution reactions. It can also participate in hydrolysis reactions to yield ethanol and 2-bromoisobutyric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under aqueous conditions.
Major Products:
Hydrolysis: Ethanol and 2-bromoisobutyric acid.
Scientific Research Applications
Ethylene bis(2-bromoisobutyrate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ethyl α-bromoisobutyrate
- Pentaerythritol tetrakis(2-bromoisobutyrate)
- Bis[2-(2′-bromoisobutyryloxy)ethyl]disulfide
Comparison: Ethylene bis(2-bromoisobutyrate) is unique due to its difunctional nature, allowing it to initiate polymerization at two sites simultaneously. This property makes it particularly valuable in the synthesis of block copolymers and other complex polymer structures . In contrast, compounds like ethyl α-bromoisobutyrate are monofunctional and can only initiate polymerization at a single site .
Properties
IUPAC Name |
2-(2-bromo-2-methylpropanoyl)oxyethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-9(2,11)7(13)15-5-6-16-8(14)10(3,4)12/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJLEZUJMQIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C(C)(C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
467254-02-0 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-(2-bromo-2-methyl-1-oxopropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467254-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50627923 | |
| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248603-11-4 | |
| Record name | Ethane-1,2-diyl bis(2-bromo-2-methylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Infineum UK Ltd | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B3050214.png)






![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)


![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)


